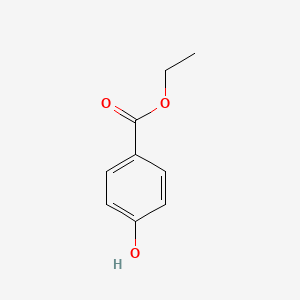
Ethylparaben
Cat. No. B3431293
Key on ui cas rn:
9001-05-2
M. Wt: 166.17 g/mol
InChI Key: NUVBSKCKDOMJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09314021B2
Procedure details


Chlorhexidine Diacetate, Digluconate or Dihydrochloride

[Compound]
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([OH:4])=[O:3].CC(O)=[O:7].C1C(N/C(/N)=N/C(/N)=N/CCCCCC/N=C(\N)/N=C(\N)/N[C:32]2[CH:37]=[CH:36][C:35](Cl)=[CH:34]C=2)=CC=C(Cl)C=1.[C:43]1(N)[C:48](F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH2:48]([O:3][C:2]([C:1]1[CH:34]=[CH:35][C:36]([OH:7])=[CH:37][CH:32]=1)=[O:4])[CH3:43] |f:0.1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O.CC(=O)O.C=1C(=CC=C(C1)Cl)N/C(=N/C(=N/CCCCCC/N=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)\N)/N)/N
|
Step Two
[Compound]
|
Name
|
Digluconate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C1=CC=C(O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09314021B2
Procedure details


Chlorhexidine Diacetate, Digluconate or Dihydrochloride

[Compound]
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([OH:4])=[O:3].CC(O)=[O:7].C1C(N/C(/N)=N/C(/N)=N/CCCCCC/N=C(\N)/N=C(\N)/N[C:32]2[CH:37]=[CH:36][C:35](Cl)=[CH:34]C=2)=CC=C(Cl)C=1.[C:43]1(N)[C:48](F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH2:48]([O:3][C:2]([C:1]1[CH:34]=[CH:35][C:36]([OH:7])=[CH:37][CH:32]=1)=[O:4])[CH3:43] |f:0.1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O.CC(=O)O.C=1C(=CC=C(C1)Cl)N/C(=N/C(=N/CCCCCC/N=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)\N)/N)/N
|
Step Two
[Compound]
|
Name
|
Digluconate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C1=CC=C(O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09314021B2
Procedure details


Chlorhexidine Diacetate, Digluconate or Dihydrochloride

[Compound]
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([OH:4])=[O:3].CC(O)=[O:7].C1C(N/C(/N)=N/C(/N)=N/CCCCCC/N=C(\N)/N=C(\N)/N[C:32]2[CH:37]=[CH:36][C:35](Cl)=[CH:34]C=2)=CC=C(Cl)C=1.[C:43]1(N)[C:48](F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH2:48]([O:3][C:2]([C:1]1[CH:34]=[CH:35][C:36]([OH:7])=[CH:37][CH:32]=1)=[O:4])[CH3:43] |f:0.1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O.CC(=O)O.C=1C(=CC=C(C1)Cl)N/C(=N/C(=N/CCCCCC/N=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)\N)/N)/N
|
Step Two
[Compound]
|
Name
|
Digluconate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C1=CC=C(O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
